molecular formula C11H17N B158246 (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine CAS No. 138617-50-2

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

Cat. No.: B158246
CAS No.: 138617-50-2
M. Wt: 163.26 g/mol
InChI Key: GAYQJEALDMVJON-GHMZBOCLSA-N
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Description

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in the field of organic chemistry. Its unique structure, featuring two allyl groups attached to a tetrahydropyridine ring, makes it a valuable intermediate in various synthetic applications. The compound’s stereochemistry, denoted by the (2R,6R) configuration, plays a crucial role in its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diallylpyridine.

    Hydrogenation: The pyridine ring is subjected to hydrogenation under specific conditions to reduce it to a tetrahydropyridine ring. This step often requires the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2R,6R) enantiomer. This can be achieved using chiral chromatography or crystallization methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution technologies to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Further reduction can lead to fully saturated piperidine derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted tetrahydropyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.

    Substitution: Allyl groups can be substituted using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

    Oxidation Products: Pyridine derivatives with varying degrees of oxidation.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Substituted tetrahydropyridine derivatives with diverse functional groups.

Scientific Research Applications

(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing various biochemical pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific derivatives and functional groups.

Comparison with Similar Compounds

    (2R,6R)-Hydroxynorketamine: A ketamine metabolite with antidepressant properties.

    (2R,6R)-4-Dodecyl-2,6-dimethylmorpholine: A compound with antifungal properties.

Comparison:

    Differences: While (2R,6R)-hydroxynorketamine and (2R,6R)-4-dodecyl-2,6-dimethylmorpholine have specific biological activities, (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is primarily valued for its synthetic versatility and potential as an intermediate in various chemical processes.

Properties

IUPAC Name

(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYQJEALDMVJON-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365164
Record name (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138617-50-2
Record name (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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